Methyl 5-bromo-2-methoxyisonicotinate chemical properties
Methyl 5-bromo-2-methoxyisonicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-2-methoxyisonicotinate
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-2-methoxyisonicotinate, a key heterocyclic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, with a focus on providing field-proven experimental protocols. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical, agrochemical, and material science industries who require a versatile intermediate for the synthesis of complex molecular architectures.
Introduction and Structural Elucidation
Methyl 5-bromo-2-methoxyisonicotinate, with the systematic IUPAC name methyl 5-bromo-2-methoxypyridine-4-carboxylate , is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a nucleophilic methoxy group, an electrophilic bromine atom, and a readily transformable methyl ester—renders it a highly valuable and versatile intermediate in synthetic chemistry.
A critical point of clarification is the distinction between the isonicotinate and nicotinate isomers. This guide pertains exclusively to the isonicotinate structure, where the methyl carboxylate group is located at the 4-position of the pyridine ring. The nicotinate isomer, Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4), features the ester at the 3-position and exhibits different reactivity and physical properties.[1][2] Researchers should exercise caution when sourcing this reagent to ensure they acquire the correct isomer for their synthetic strategy.
The pyridine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for molecular diversification, primarily through manipulation of the C5-bromo position.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific compound is not widely published, reflecting its status as a specialized synthetic intermediate rather than a bulk chemical. However, its core properties can be reliably defined, and others can be inferred from closely related analogues.
Core Chemical Properties
A summary of the fundamental properties of Methyl 5-bromo-2-methoxyisonicotinate is presented below.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | - |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Monoisotopic Mass | 244.96876 Da | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Melting Point | Not available. For comparison, the related Methyl 5-bromo-2-hydroxynicotinate melts at 181-183 °C. | [3] |
| Boiling Point | Not available. For comparison, the related 5-Bromo-2-methoxypyridine boils at 80 °C at 12 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). | Inferred |
Predicted Spectroscopic Data
The structural identity of Methyl 5-bromo-2-methoxyisonicotinate can be unequivocally confirmed using standard spectroscopic techniques. Below is a predicted analysis based on established principles of NMR and IR spectroscopy.[4][5]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.35 (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is attributed to the deshielding effect of the adjacent ring nitrogen.
-
δ 7.95 (s, 1H): This singlet is assigned to the proton at the C3 position (H-3).
-
δ 4.00 (s, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the C2 position.
-
δ 3.90 (s, 3H): This signal corresponds to the three protons of the methyl ester group (-COOCH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 165.5: Carbonyl carbon of the methyl ester.
-
δ 164.0: C2 carbon, attached to the electron-donating methoxy group.
-
δ 151.0: C6 carbon, adjacent to the ring nitrogen.
-
δ 145.0: C4 carbon, bearing the ester group.
-
δ 115.0: C5 carbon, attached to the bromine atom.
-
δ 112.0: C3 carbon.
-
δ 54.0: Methoxy carbon (-OCH₃).
-
δ 52.5: Methyl ester carbon (-COOCH₃).
Predicted IR Spectrum (ATR):
-
~2950 cm⁻¹: C-H stretching from the methyl groups.
-
~1730 cm⁻¹: Strong C=O stretching from the ester carbonyl group.
-
~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching from the ester and ether linkages.
-
~1020 cm⁻¹: C-Br stretching.
Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple synthetic routes are conceivable, a practical approach involves the methylation of a readily accessible precursor, Methyl 5-bromo-2-hydroxyisonicotinate.[6] This precursor can be synthesized from 2-amino-5-bromoisonicotinic acid via a diazotization-hydrolysis reaction.[7] The subsequent O-methylation of the 2-hydroxypyridine tautomer provides a direct route to the target compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of Methyl 5-bromo-2-methoxyisonicotinate in synthetic chemistry is its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is highly susceptible to oxidative addition by a Palladium(0) complex, initiating the catalytic cycle.[8] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for forming carbon-carbon bonds.[9][10]
This reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C5 position, providing a powerful tool for library synthesis and lead optimization in drug discovery.
Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol is designed for high efficiency and functional group tolerance. The use of a palladium catalyst with a suitable phosphine ligand facilitates the crucial oxidative addition step. The base is required to activate the boronic acid for the transmetalation step.[11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-2-methoxyisonicotinate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent mixture, typically Dioxane/Water (4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.
Applications in Research and Development
Methyl 5-bromo-2-methoxyisonicotinate is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired biological or material properties.
-
Pharmaceutical Development: The substituted pyridine motif is a cornerstone of medicinal chemistry. This intermediate is used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents targeting neurological disorders. The C5 position allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
Agrochemical Synthesis: It serves as a key building block for creating new generations of herbicides, fungicides, and pesticides. The pyridine core can mimic natural bioactive molecules, and functionalization via cross-coupling allows for the fine-tuning of target specificity and environmental persistence.
-
Material Science: The rigid, aromatic structure of the pyridine ring makes it a useful component in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where specific electronic and photophysical properties are required.
Safety and Handling
As a laboratory chemical, Methyl 5-bromo-2-methoxyisonicotinate requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provide a strong basis for safe handling procedures.[12][13]
-
GHS Hazard Statements (Predicted):
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection).[12][13]
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[12]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Handling Recommendations: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid generating dust. In case of accidental exposure, follow the first aid measures outlined in the precautionary statements and seek medical attention if symptoms persist.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729. PubChem. [Link]
-
Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]
-
Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
-
Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
METHYL 5-BROMO-2-METHOXYPYRIMIDINE-4-CARBOXYLATE. International Laboratory USA. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
-
NMR spectrum help. Reddit. [Link]
Sources
- 1. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. echemi.com [echemi.com]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 7. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. synzeal.com [synzeal.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
